molecular formula C10H16FI B2576367 1-(5-Fluoropentyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287283-89-8

1-(5-Fluoropentyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2576367
CAS No.: 2287283-89-8
M. Wt: 282.141
InChI Key: DEMFQNIJQJXXRS-UHFFFAOYSA-N
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Description

1-(5-Fluoropentyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique structural properties, which make them attractive in various fields, including drug design and materials science. The bicyclo[1.1.1]pentane scaffold is characterized by its rigid, three-dimensional structure, which can mimic the geometry of para-substituted benzene rings, offering enhanced solubility, membrane permeability, and reduced metabolic susceptibility .

Preparation Methods

The synthesis of 1-(5-Fluoropentyl)-3-iodobicyclo[1.1.1]pentane typically involves the functionalization of [1.1.1]propellane. One common method includes the addition of fluoropentyl and iodo groups to the bicyclo[1.1.1]pentane core. This can be achieved through radical reactions, photoredox catalysis, or nucleophilic addition . Industrial production methods often employ continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .

Chemical Reactions Analysis

1-(5-Fluoropentyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium arylsulfinates, α-trifluoromethyl alkenes, and various photoredox catalysts. Major products formed from these reactions include gem-difluoroallylic bicyclo[1.1.1]pentanes and other substituted derivatives .

Mechanism of Action

The mechanism of action of 1-(5-Fluoropentyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can modulate the activity of various biological pathways, potentially leading to therapeutic effects. The compound’s rigid structure allows it to mimic the geometry of para-substituted benzene rings, enhancing its binding affinity and selectivity for specific molecular targets .

Comparison with Similar Compounds

1-(5-Fluoropentyl)-3-iodobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

  • 1-(4-Fluorobutyl)-3-iodobicyclo[1.1.1]pentane
  • 1-(6-Fluorohexyl)-3-iodobicyclo[1.1.1]pentane
  • 1-(5-Fluoropentyl)-3-chlorobicyclo[1.1.1]pentane

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique combination of fluoropentyl and iodo groups in this compound provides distinct properties that can be advantageous in specific applications .

Properties

IUPAC Name

1-(5-fluoropentyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FI/c11-5-3-1-2-4-9-6-10(12,7-9)8-9/h1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMFQNIJQJXXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CCCCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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